(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a phenolic glycoside compound derived from isoferulic acid. It is known for its antioxidant properties and potential health benefits. This compound is a metabolite formed through the glucuronidation of isoferulic acid, a process that enhances its solubility and bioavailability in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can be synthesized through the enzymatic glucuronidation of isoferulic acid. This process involves the use of uridine diphosphate-glucuronosyltransferase (UDP-GT) enzymes, which catalyze the transfer of glucuronic acid to isoferulic acid . The reaction typically occurs under mild conditions, with the presence of cofactors such as uridine diphosphate-glucuronic acid (UDPGA).
Industrial Production Methods
Industrial production of isoferulic acid 3-O-glucuronide involves the extraction of isoferulic acid from natural sources, followed by its enzymatic conversion to the glucuronide form. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenolic compounds. These products have distinct chemical and biological properties, making them useful in various applications .
Scientific Research Applications
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phenolic glycosides and their reactivity.
Biology: The compound is investigated for its antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of oxidative stress-related diseases and metabolic disorders.
Industry: This compound is used in the formulation of dietary supplements and functional foods due to its health benefits
Mechanism of Action
The mechanism of action of isoferulic acid 3-O-glucuronide involves its antioxidant activity. The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons. It also modulates various signaling pathways involved in inflammation and cell survival . The molecular targets include reactive oxygen species (ROS) and enzymes involved in oxidative stress responses .
Comparison with Similar Compounds
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is unique compared to other phenolic glycosides due to its specific structure and biological activity. Similar compounds include:
Ferulic acid 4-O-glucuronide: Another glucuronide derivative with antioxidant properties.
Caffeic acid 3-O-glucuronide: Known for its anti-inflammatory and antioxidant effects.
Chlorogenic acid: A phenolic compound with multiple health benefits, including antioxidant and anti-inflammatory activities.
This compound stands out due to its higher bioavailability and specific molecular targets, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJZLGVIOYFHCB-MBAOVNHDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678636 |
Source
|
Record name | 5-[(E)-2-Carboxyethenyl]-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065272-10-7 |
Source
|
Record name | 5-[(E)-2-Carboxyethenyl]-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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